4-((4-chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide
Description
4-((4-Chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide is a heterocyclic compound featuring a thiophene core substituted with cyano and dimethyl groups, linked via a butanamide chain to a 4-chlorophenylthio moiety. The presence of the cyano group and thiophene ring aligns with bioactive compounds known for insecticidal or antiproliferative properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS2/c1-11-12(2)23-17(15(11)10-19)20-16(21)4-3-9-22-14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNBWPVQHRSDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide typically involves multiple steps:
Formation of the Chlorophenyl Thioether: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkyl halide under basic conditions to form the chlorophenyl thioether.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Butanamide Backbone: The final step involves the coupling of the chlorophenyl thioether with the cyano-dimethylthiophenyl intermediate under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfur-containing groups.
Mechanism of Action
The mechanism by which 4-((4-chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could interact with specific receptors on cell surfaces, altering their signaling pathways.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Insecticidal Activity
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)
- Structure : Pyridine core with styryl substituents, thioacetamide linker, and 4-chlorophenyl group.
- Activity: Exhibits superior insecticidal activity against cowpea aphid (Aphis craccivora), outperforming acetamiprid (a commercial neonicotinoid). LC₅₀ values suggest a toxic ratio 2–3 times higher than acetamiprid .
- Key Features: The open-chain structure and cyano group enhance bioavailability and target binding. The styryl groups may contribute to π-π interactions with insect nicotinic acetylcholine receptors .
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)
- Structure: Cyclized thienopyridine core with styryl groups and an amino substituent.
- Activity: Less active than Compound 2, attributed to the loss of the cyano group and rigid cyclized structure, which may hinder receptor interaction .
Comparison with Target Compound
The target compound shares the cyano and chlorophenylthio motifs with Compound 2 but replaces the pyridine ring with a dimethylthiophene core. The thiophene’s smaller size compared to pyridine could enhance membrane permeability, while the dimethyl groups may increase lipophilicity .
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Structure : Pyridine-pyrimidine hybrid with a butanamide linker and sulfonamide group.
- Activity : Acts as a human CTPS1 inhibitor for treating proliferative diseases. The chloropyridine and sulfonamide groups are critical for enzyme inhibition .
- Comparison : Unlike the target compound, this analog emphasizes pyrimidine and sulfonamide pharmacophores, highlighting the versatility of butanamide-linked heterocycles in drug design .
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide (CAS 422526-52-1)
- Structure: Tetrahydrobenzothiophene core with cyano and chloro substituents.
- Features: The saturated benzothiophene ring may enhance metabolic stability compared to aromatic thiophenes.
Structure-Activity Relationship (SAR) Insights
- Cyano Group: Critical for insecticidal activity, as seen in Compound 2 vs. 3. The electron-withdrawing nature of the cyano group likely enhances receptor binding via dipole interactions .
- Heterocyclic Core : Pyridine (Compound 2) and thiophene (target compound) cores offer distinct electronic environments. Pyridine’s nitrogen atom may facilitate hydrogen bonding, while thiophene’s sulfur could contribute to hydrophobic interactions.
- Substituent Effects : Styryl groups in Compound 2 improve activity via extended conjugation, whereas dimethyl groups in the target compound may optimize steric fit in target pockets .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-((4-chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.81 g/mol. The structure features a chlorophenyl group, a thioether linkage, and a cyano-substituted thiophene moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₂OS |
| Molecular Weight | 304.81 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thioether compounds have been shown to inhibit the growth of various bacterial strains. The presence of the chlorophenyl and cyano groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Potential
Studies have suggested that thioether-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of mitochondrial pathways. For example, compounds structurally related to this compound have shown promise in targeting specific cancer cell lines, leading to reduced cell viability and increased apoptosis rates.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of similar thioether compounds on breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent decrease in cell viability with IC50 values in the micromolar range, suggesting significant anticancer potential.
- Antimicrobial Efficacy : In another investigation, a series of thioether derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, showcasing their potential as antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : The lipophilic nature of the chlorophenyl group may disrupt microbial membranes.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancer studies.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
